molecular formula C29H28N4O4 B2367918 methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1115898-78-6

methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2367918
CAS No.: 1115898-78-6
M. Wt: 496.567
InChI Key: NWQFCGBVYPXSTH-UHFFFAOYSA-N
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Description

methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic organic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials and reagents may include 3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine, 3-methoxypropylamine, and propanoyl chloride. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Mechanism of Action

The mechanism of action of methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[5,4-d]pyrimidines: A class of compounds with similar core structures.

    Piperidine derivatives: Compounds containing the piperidine ring.

    Methoxypropyl derivatives: Compounds with the methoxypropyl functional group.

Uniqueness

methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

methyl 2-[4-(4-acetylphenyl)piperazin-1-yl]-3-benzyl-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4/c1-20(34)22-8-11-24(12-9-22)31-14-16-32(17-15-31)29-30-26-18-23(28(36)37-2)10-13-25(26)27(35)33(29)19-21-6-4-3-5-7-21/h3-13,18H,14-17,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQFCGBVYPXSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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